1-(2-(2-Methoxyethoxy)phenyl)ethanone
Description
1-(2-(2-Methoxyethoxy)phenyl)ethanone is an aromatic ketone featuring a phenyl ring substituted with a 2-methoxyethoxy group at the ortho position and an acetyl group. This compound belongs to the hydroxyacetophenone family, characterized by their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[2-(2-methoxyethoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O3/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
WOTNPQUZLINFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 1-(2-(2-Methoxyethoxy)phenyl)ethanone with key analogs, highlighting substituent variations, molecular weights, and properties:
Key Observations :
- Solubility: The 2-methoxyethoxy group in the target compound likely improves water solubility compared to methyl or simple methoxy substituents, as seen in analogs like 1-[2-Hydroxy-4-(MEM)phenyl]ethanone, which exhibits high solubility due to ether linkages .
- Spectral Data: Analogs such as 1-(2-Hydroxy-6-methoxyphenyl)ethanone provide well-documented NMR and MS spectra, aiding in structural validation .
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